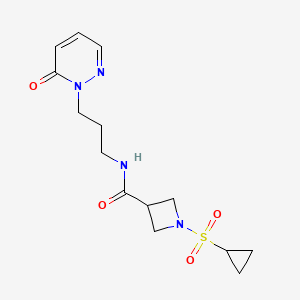
1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H20N4O4S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Aminations with Oxaziridines
Electrophilic amination processes utilize oxaziridines for transferring NH groups to various nucleophiles. This methodology facilitates the synthesis of a wide array of derivatives including azines, hydrazines, diaziridines, and sulfenamides, among others. The compound can be related to these processes due to its sulfonamide functionality, suggesting its potential utility in synthesizing N-aminopeptides and related structures, which are of significant interest in pharmaceutical research and development (Andreae & Schmitz, 1991).
Synthesis of Pyridazin-3-one Derivatives
Research on pyridazin-3-one derivatives highlights the compound's relevance in synthesizing fused azines and aminoazoles, which are crucial for developing new pharmaceuticals. The synthesis pathways explored for pyridazin-3-one derivatives offer insights into the compound's potential applications in creating novel bioactive molecules with antimicrobial, antifungal, or antiviral properties (Ibrahim & Behbehani, 2014).
Activated Monomer Polymerization
The process of activated monomer polymerization, particularly involving sulfonamide functionalities, opens avenues for the development of new polymers with unique properties. Such polymers could find applications in biomedicine, drug delivery systems, and materials science. The study of N-sulfonylazetidine polymerization provides a foundation for understanding how similar structures could be polymerized to yield materials with novel properties (Reisman et al., 2020).
Antibacterial Compound Synthesis
The synthesis and evaluation of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including those related to the compound , show significant antimicrobial activity. This research suggests the potential of such compounds in developing new antibacterial agents. The ability to synthesize and characterize these compounds, assessing their effectiveness against various bacterial strains, provides a pathway for the development of new drugs to combat resistant bacterial infections (Devarasetty et al., 2019).
Synthesis of Sulfonylated Heterocycles
The stereoselective construction of sulfonylated heterocycles, such as anti-indeno[1,2-d]pyridazines, through metal-free methodologies, showcases the compound's relevance in organic synthesis. These sulfonylated heterocycles are of interest for their potential applications in pharmaceuticals and agrochemicals, demonstrating the broad utility of sulfonyl-containing compounds in synthesizing complex molecules with significant biological activities (Jiang et al., 2016).
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c19-13-3-1-7-16-18(13)8-2-6-15-14(20)11-9-17(10-11)23(21,22)12-4-5-12/h1,3,7,11-12H,2,4-6,8-10H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUMNTWXORHJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2918380.png)
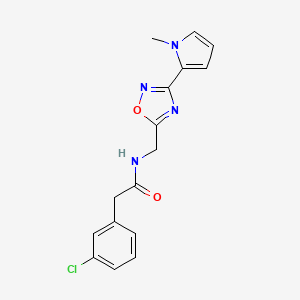
![Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918383.png)
![3-{[(Pyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B2918384.png)
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)
![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)
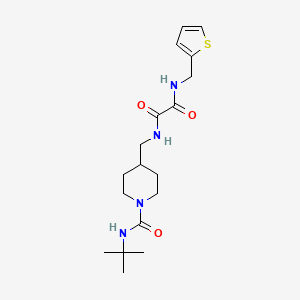
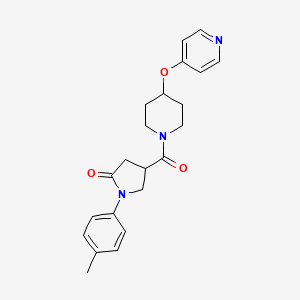
![1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2918398.png)
![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2918399.png)
![ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2918400.png)
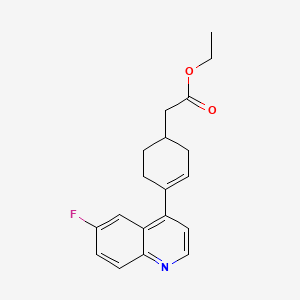
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2918403.png)